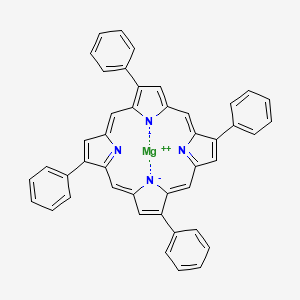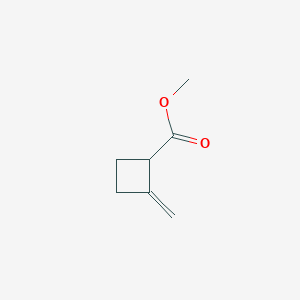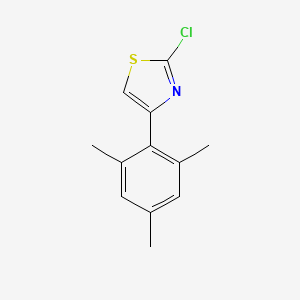
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 2,4,6-trimethylphenyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted thiazoles.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Applications De Recherche Scientifique
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2-Chloro-4-phenyl-1,3-thiazole: Lacks the trimethyl substitution on the phenyl ring.
4-(2,4,6-Trimethylphenyl)-1,3-thiazole: Lacks the chlorine substitution.
2,4,6-Trimethylphenyl isothiocyanate: Precursor in the synthesis of the target compound.
Uniqueness: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the 2,4,6-trimethylphenyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
786610-33-1 |
|---|---|
Formule moléculaire |
C12H12ClNS |
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
2-chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10/h4-6H,1-3H3 |
Clé InChI |
BWQKUPFIWIDWRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


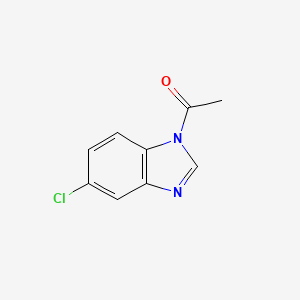
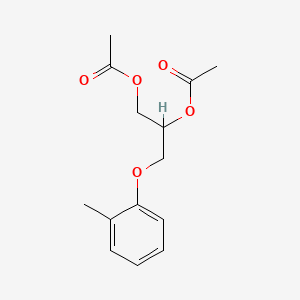


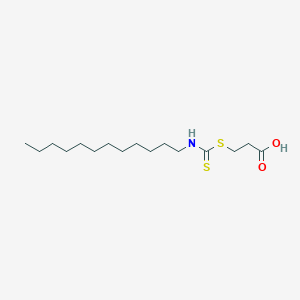



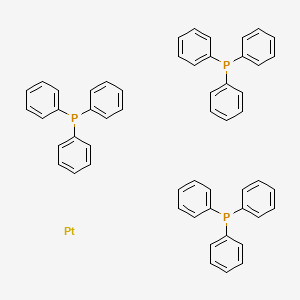
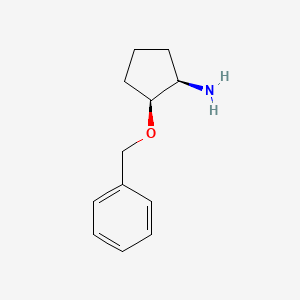
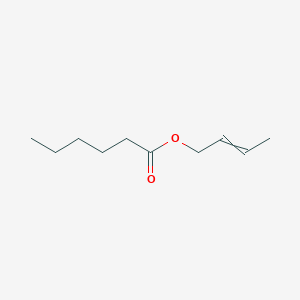
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
